molecular formula C11H12F3N3 B12986225 1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine

1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine

Cat. No.: B12986225
M. Wt: 243.23 g/mol
InChI Key: SCUCYCKVUAILAT-UHFFFAOYSA-N
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Description

1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features an indazole core substituted with an isopropyl group at the 1-position and a trifluoromethyl group at the 6-position, along with an amine group at the 4-position. The presence of these functional groups imparts distinct chemical properties and reactivity to the molecule.

Preparation Methods

The synthesis of 1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazine derivatives and ortho-substituted aromatic compounds.

    Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides under basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Amination: The amine group is introduced through nucleophilic substitution reactions using appropriate amine sources.

Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine has found applications in various scientific research fields:

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.

    Medicine: The compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

1-Isopropyl-6-(trifluoromethyl)-1H-indazol-4-amine can be compared with other similar compounds, such as:

    1-Isopropyl-6-(trifluoromethyl)-1H,4H-quinoxaline-2,3-dione: This compound shares a similar trifluoromethyl group but differs in its core structure, leading to different chemical properties and applications.

    1-Isopropyl-6-(trifluoromethyl)-2,3-(1H,4H)-quinoxalinedione: Another related compound with a quinoxaline core, used in different research contexts.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical reactivity and biological activity.

Properties

Molecular Formula

C11H12F3N3

Molecular Weight

243.23 g/mol

IUPAC Name

1-propan-2-yl-6-(trifluoromethyl)indazol-4-amine

InChI

InChI=1S/C11H12F3N3/c1-6(2)17-10-4-7(11(12,13)14)3-9(15)8(10)5-16-17/h3-6H,15H2,1-2H3

InChI Key

SCUCYCKVUAILAT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC(=CC(=C2C=N1)N)C(F)(F)F

Origin of Product

United States

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